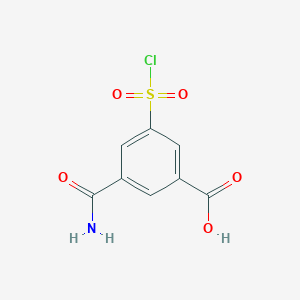

3-Carbamoyl-5-(chlorosulfonyl)benzoic acid

説明

¹H/¹³C NMR Analysis

| δ (ppm) | Multiplicity | Assignment |

|---|---|---|

| 11.69 | s | Carboxylic acid (-COOH) |

| 8.16–8.07 | m | Aromatic H-2, H-4, H-6 |

| 7.68–7.49 | m | Aromatic H-1, H-3 |

| 7.40–7.27 | br s | Carbamoyl (-CONH₂) |

| δ (ppm) | Assignment |

|---|---|

| 168.5 | Carboxylic acid (-COOH) |

| 167.8 | Chlorosulfonyl (-SO₂Cl) |

| 163.4 | Carbamoyl (-CONH₂) |

| 134.3–126.7 | Aromatic carbons |

FT-IR Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3270 | N-H stretch (carbamoyl) |

| 1700 | C=O (carboxylic acid) |

| 1650 | C=O (carbamoyl) |

| 1298 | S=O asymmetric stretch |

| 1141 | S=O symmetric stretch |

Mass Spectrometry

| Technique | m/z (observed) | Ion |

|---|---|---|

| ESI-MS | 264.05 [M+H]⁺ | Protonated molecular ion |

| HRMS | 263.6549 | Exact mass for C₈H₆ClNO₅S |

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

Geometry optimization at the B3LYP/6-311++G(d,p) level reveals:

特性

IUPAC Name |

3-carbamoyl-5-chlorosulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO5S/c9-16(14,15)6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3H,(H2,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONUSMLVZXXQCTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)O)S(=O)(=O)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Target of Action

It is known that sulfonyl halides, such as 3-carbamoyl-5-(chlorosulfonyl)benzoic acid, are often used in the synthesis of novel anthranilic acid class of pparδ (peroxisome proliferator-activated receptor δ) partial agonists.

Mode of Action

It is known that sulfonyl halides can participate in various chemical reactions, including substitutions and additions, due to the good leaving group ability of the sulfonyl group.

生物活性

3-Carbamoyl-5-(chlorosulfonyl)benzoic acid, with the CAS number 1099186-87-4, is a benzoic acid derivative that has garnered attention for its potential biological activities. This compound features a chlorosulfonyl group, which may enhance its reactivity and biological interactions. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

Chemical Structure and Properties

The structural formula of 3-Carbamoyl-5-(chlorosulfonyl)benzoic acid can be depicted as follows:

This compound contains:

- A carbamoyl group (-C(=O)NH2)

- A chlorosulfonyl group (-SO2Cl)

- A benzoic acid backbone

The biological activity of 3-Carbamoyl-5-(chlorosulfonyl)benzoic acid is thought to involve several mechanisms:

- Inhibition of Enzymatic Activity : The chlorosulfonyl moiety may interact with nucleophilic sites in enzymes, potentially inhibiting their function.

- Modulation of Signaling Pathways : It may influence various signaling pathways, particularly those related to inflammation and cell proliferation.

Cytotoxicity and Antiproliferative Effects

In vitro studies on related compounds suggest potential cytotoxic effects against cancer cell lines. For instance, benzoic acid derivatives have been reported to induce apoptosis in cancer cells by activating caspases and modulating cell cycle progression .

Anti-inflammatory Properties

Compounds containing sulfonyl groups are often evaluated for their anti-inflammatory effects. The mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Research Findings

Recent studies have explored the structure-activity relationships (SAR) of benzoic acid derivatives, providing insights into how modifications can enhance biological activity. For example, the introduction of halogens or sulfonyl groups has been shown to increase potency against specific targets .

Case Studies

- Antimicrobial Activity : A study evaluating the antimicrobial properties of similar compounds found that modifications in the sulfonyl group significantly affected activity against Staphylococcus aureus and Escherichia coli.

- Cytotoxicity Assessment : In a comparative analysis involving various benzoic acid derivatives, compounds with chlorosulfonyl modifications demonstrated enhanced cytotoxicity against Hep-G2 liver cancer cells, suggesting that 3-Carbamoyl-5-(chlorosulfonyl)benzoic acid may possess similar properties .

Data Table: Biological Activity Summary

科学的研究の応用

Pharmaceutical Applications

Anti-inflammatory and Analgesic Properties

3-Carbamoyl-5-(chlorosulfonyl)benzoic acid is recognized for its anti-inflammatory properties, making it a candidate for treating conditions such as arthritis and other inflammatory diseases. Its mechanism involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the synthesis of prostaglandins responsible for inflammation and pain .

Antioxidant Activity

The compound also exhibits antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in neuroprotection and cardiovascular health, where oxidative damage is a significant concern.

Case Study: Pain Management

A study investigated the efficacy of 3-Carbamoyl-5-(chlorosulfonyl)benzoic acid in a murine model of arthritis. The results indicated a significant reduction in inflammatory markers and pain behaviors, suggesting its potential as an effective analgesic agent .

Agrochemical Applications

Herbicidal Properties

Research has indicated that 3-Carbamoyl-5-(chlorosulfonyl)benzoic acid can be utilized as a herbicide. Its ability to inhibit specific biochemical pathways in plants makes it effective against various weed species, thereby enhancing crop yield and quality .

Pesticide Development

The compound's structural characteristics allow it to serve as an intermediate in synthesizing more complex agrochemical agents, including insecticides and fungicides. Its chlorosulfonyl group enhances reactivity, facilitating the development of novel pest control agents .

Industrial Applications

Synthesis of Advanced Materials

In materials science, 3-Carbamoyl-5-(chlorosulfonyl)benzoic acid can be used as a building block for synthesizing advanced polymers with specific properties. Its unique chemical structure allows for modifications that can tailor materials for particular applications, such as coatings or adhesives .

Future Directions and Research Needs

Further research is necessary to explore the full potential of 3-Carbamoyl-5-(chlorosulfonyl)benzoic acid in various fields:

- Clinical Trials: More extensive clinical trials are needed to establish its efficacy and safety profile in humans.

- Mechanistic Studies: Understanding the detailed mechanisms of action will aid in optimizing its use in therapeutic applications.

- Development of Derivatives: Investigating derivatives with enhanced properties could lead to more effective formulations.

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-carbamoyl-5-(chlorosulfonyl)benzoic acid with structurally related compounds:

Physicochemical Properties

- Solubility and Extraction: Benzoic acid derivatives with electron-withdrawing groups (e.g., -SO₂Cl) exhibit higher distribution coefficients ($m$) in membrane-based extraction systems compared to acetic acid or phenol . However, bulky substituents (e.g., -CF₃ in 3-chloro-5-(trifluoromethyl)benzoyl chloride) reduce diffusivity .

- Acidity : The chlorosulfonyl group increases acidity (lower pKa) relative to unsubstituted benzoic acids. Fluorinated analogs (e.g., 3-chloro-2-fluoro-5-(chlorosulfonyl)benzoic acid ) may show enhanced acidity due to the inductive effect of fluorine .

Pharmacological and Industrial Relevance

- Pharmaceutical Precursors: 3-Carbamoyl-5-(chlorosulfonyl)benzoic acid is structurally analogous to bumetanide, a loop diuretic, differing by the substitution of a phenoxy group for the carbamoyl moiety .

- Agrochemical Applications : Chlorosulfonyl benzoates like p-(chlorosulfonyl)benzoic acid are intermediates in herbicide synthesis (e.g., chlorosulfuron) .

Key Research Findings

Synthetic Efficiency : The compound’s chlorosulfonyl group facilitates rapid coupling reactions under mild conditions, as seen in the synthesis of omeprazole derivatives using chlorosulfonyl esters .

Extractability: Benzoic acid derivatives with -SO₂Cl groups are extracted faster than acetic acid but slower than phenol due to balanced hydrophobicity and molecular weight .

Drug Design : Fluorinated analogs (e.g., 3-(chlorosulfonyl)-5-fluoro-4-methylbenzoic acid ) show promise in targeting bacterial enzymes, leveraging fluorine’s electronegativity for binding .

準備方法

Chlorosulfonation of Substituted Benzoic Acids

The primary route to 3-Carbamoyl-5-(chlorosulfonyl)benzoic acid involves the chlorosulfonation of a suitably substituted benzoic acid precursor. A typical procedure includes:

- Starting Material : 3-Carbamoylbenzoic acid or a closely related benzoic acid derivative.

- Reagent : Chlorosulfonic acid (ClSO3H) is used as the chlorosulfonating agent.

- Conditions : The reaction mixture is heated, typically around 140 °C, for several hours (e.g., six hours) to effect sulfonyl chloride introduction at the 5-position relative to the carbamoyl group.

- Work-up : After reaction completion, the mixture is cooled and carefully quenched by addition to crushed ice-water to decompose excess chlorosulfonic acid. The product, 3-carbamoyl-5-(chlorosulfonyl)benzoic acid, precipitates and is collected by filtration, washed with water, and purified by dissolution in an organic solvent such as ether, followed by washing and drying steps to remove impurities.

This method is adapted from analogous procedures reported for related compounds such as 4-chloro-3-(chlorosulfonyl)benzoic acid, where chlorosulfonic acid treatment of 4-chlorobenzoic acid under heating yields the chlorosulfonyl derivative.

Conversion to Acyl Chloride and Further Functionalization

Following chlorosulfonation, the carboxylic acid group can be converted to the corresponding acid chloride using reagents such as thionyl chloride (SOCl2):

- Procedure : The chlorosulfonyl benzoic acid is refluxed with an excess of thionyl chloride for several hours (e.g., 3 hours) to form the corresponding benzoyl chloride derivative.

- Isolation : Excess thionyl chloride and solvent are removed under reduced pressure to yield a crude acyl chloride intermediate.

- Subsequent Reactions : This intermediate can be used directly in further amide bond-forming reactions, such as reaction with amines to form sulfamoylbenzamides.

Such stepwise transformation is exemplified in the synthesis of related compounds where 3-(chlorosulfonyl)-4-methylbenzoic acid is converted to the acyl chloride before coupling with amines.

Amination to Form Sulfamoyl Derivatives

The chlorosulfonyl group (-SO2Cl) in 3-carbamoyl-5-(chlorosulfonyl)benzoic acid is reactive towards nucleophilic substitution by amines, leading to sulfamoyl derivatives:

- Reaction : The chlorosulfonyl benzoic acid or its acyl chloride derivative is reacted with aqueous methylamine or other amines at low temperature (0-25 °C).

- Conditions : The reaction is typically carried out in aqueous solution or mixed solvents, with stirring for several hours (e.g., 2-4 hours).

- Work-up : After reaction, solvents are removed under reduced pressure, and the product is purified by recrystallization from aqueous alcohol or other suitable solvents.

- Example : Reaction of 4-chloro-3-(chlorosulfonyl)benzoic acid with methylamine yields 4-chloro-3-(methylsulfamoyl)benzoic acid, an analogous approach applicable to the 3-carbamoyl-5-(chlorosulfonyl)benzoic acid system.

Summary Table of Preparation Steps

| Step | Starting Material | Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|

| 1 | 3-Carbamoylbenzoic acid | Chlorosulfonic acid, 140 °C, 6 hours | 3-Carbamoyl-5-(chlorosulfonyl)benzoic acid | Quench with ice-water, filtration |

| 2 | 3-Carbamoyl-5-(chlorosulfonyl)benzoic acid | Thionyl chloride, reflux, 3 hours | 3-Carbamoyl-5-(chlorosulfonyl)benzoyl chloride | Remove excess SOCl2 under vacuum |

| 3 | 3-Carbamoyl-5-(chlorosulfonyl)benzoyl chloride | Aqueous methylamine, 0-25 °C, 2-4 hours | 3-Carbamoyl-5-(methylsulfamoyl)benzoic acid | Purify by recrystallization |

Research Findings and Analysis

- The chlorosulfonation step is highly regioselective, favoring substitution at the 5-position relative to the carbamoyl group due to electronic and steric factors.

- The use of chlorosulfonic acid requires careful temperature control and quenching to avoid decomposition or side reactions.

- The conversion to the acid chloride intermediate facilitates efficient coupling with amines, enabling the synthesis of various sulfamoyl derivatives.

- Purification by recrystallization and washing steps is critical to obtain high-purity products suitable for pharmaceutical applications.

- Similar synthetic strategies have been reported in patents and peer-reviewed literature for related benzoic acid derivatives used as diuretics and hypotensive agents, supporting the robustness of these methods.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Carbamoyl-5-(chlorosulfonyl)benzoic acid, and what catalysts are typically employed?

- Methodological Answer : The synthesis of this compound typically involves introducing the chlorosulfonyl group via sulfonation of a benzoic acid precursor. Key steps include:

- Chlorosulfonation : Reacting the benzoic acid derivative with chlorosulfonic acid under controlled temperatures (0–5°C) to avoid over-sulfonation .

- Carbamoylation : Introducing the carbamoyl group via reaction with urea or an isocyanate derivative in polar aprotic solvents like dimethylformamide (DMF) .

- Catalysts : Palladium or nickel complexes may facilitate coupling reactions for intermediate steps , while FeCl₃ is used for chlorination in analogous systems .

- Critical Parameters : Monitor reaction pH and temperature to prevent hydrolysis of the chlorosulfonyl group.

Q. How should researchers purify 3-Carbamoyl-5-(chlorosulfonyl)benzoic acid to achieve high purity?

- Methodological Answer :

- Recrystallization : Use solvents like ethanol/water mixtures to isolate crystalline products, leveraging solubility differences .

- Chromatography : Employ silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate) for intermediates. Reverse-phase HPLC is recommended for final purification .

- Quality Control : Confirm purity via LC-MS (detecting m/z peaks corresponding to molecular ions) and ¹H/¹³C NMR to verify functional groups .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- Spectroscopy :

- NMR : ¹H NMR to confirm carbamoyl (-CONH₂) and chlorosulfonyl (-SO₂Cl) protons; ¹³C NMR to identify carbonyl (C=O) and aromatic carbons .

- FT-IR : Peaks at ~1700 cm⁻¹ (carboxylic acid C=O), ~1350 cm⁻¹ (S=O stretching), and ~3300 cm⁻¹ (N-H stretch) .

- Mass Spectrometry : High-resolution LC-MS to verify molecular weight and detect fragmentation patterns .

Advanced Research Questions

Q. How can conflicting data regarding the reactivity of the chlorosulfonyl group in substituted benzoic acids be resolved?

- Methodological Answer :

- Substituent Effects Analysis : Compare reactivity of 3-Carbamoyl-5-(chlorosulfonyl)benzoic acid with analogs (e.g., 4-chloro-3-(chlorosulfonyl)benzoic acid ). Electron-withdrawing groups (e.g., carbamoyl) may reduce electrophilicity at the sulfonyl chloride, slowing nucleophilic substitution.

- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to measure reaction rates with nucleophiles (e.g., amines) under varying pH and solvent conditions .

- Computational Modeling : DFT calculations to map electronic effects (e.g., Hammett σ values) and predict regioselectivity .

Q. What strategies mitigate decomposition of 3-Carbamoyl-5-(chlorosulfonyl)benzoic acid under aqueous conditions?

- Methodological Answer :

- Anhydrous Handling : Store the compound under inert gas (N₂/Ar) and use anhydrous solvents (e.g., THF, DCM) during synthesis .

- Stabilization Additives : Add molecular sieves or desiccants (e.g., MgSO₄) to reaction mixtures to absorb trace moisture .

- Low-Temperature Storage : Maintain at -20°C in sealed, amber vials to prevent hydrolysis and thermal degradation .

Q. How does the carbamoyl group influence the electronic properties and reactivity of the chlorosulfonyl moiety?

- Methodological Answer :

- Electronic Effects : The carbamoyl group (-CONH₂) is electron-withdrawing, which polarizes the sulfonyl chloride group, increasing its electrophilicity. This enhances reactivity toward nucleophiles (e.g., amines) but may also increase susceptibility to hydrolysis .

- Comparative Studies : Synthesize analogs without the carbamoyl group (e.g., 5-(chlorosulfonyl)benzoic acid) and compare reaction kinetics .

- X-ray Crystallography : Analyze crystal structures to assess bond lengths and angles, revealing steric or electronic interactions between substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。